

Spectroscopic and Spectrometric Analysis of Ethyl (trimethylsilyl)acetate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl (trimethylsilyl)acetate

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This technical guide provides a comprehensive overview of the key spectroscopic and spectrometric data for **Ethyl (trimethylsilyl)acetate** (CAS No. 4071-88-9). The information presented herein is essential for the characterization and quality control of this compound in research and development settings.

Compound Information

Parameter	Value
Compound Name	Ethyl (trimethylsilyl)acetate
Synonyms	Ethyl 2-(trimethylsilyl)acetate, (Trimethylsilyl)acetic acid ethyl ester
CAS Number	4071-88-9
Molecular Formula	C ₇ H ₁₆ O ₂ Si
Molecular Weight	160.29 g/mol
Appearance	Colorless liquid
Boiling Point	156-159 °C
Density	0.876 g/mL at 25 °C
Refractive Index	n _{20/D} 1.415

Spectroscopic Data

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Ethyl (trimethylsilyl)acetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: Predicted ^1H NMR Data for **Ethyl (trimethylsilyl)acetate**

Note: The following data are predicted values based on the chemical structure and typical chemical shifts for similar functional groups. Actual experimental values may vary slightly.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.12	Quartet (q)	2H	-O-CH ₂ -CH ₃
~1.95	Singlet (s)	2H	Si-CH ₂ -C(=O)
~1.25	Triplet (t)	3H	-O-CH ₂ -CH ₃
~0.10	Singlet (s)	9H	-Si(CH ₃) ₃

Table 2: Predicted ^{13}C NMR Data for **Ethyl (trimethylsilyl)acetate**

Note: The following data are predicted values based on the chemical structure and typical chemical shifts.

Chemical Shift (δ , ppm)	Assignment
~171	C=O
~60	-O-CH ₂ -CH ₃
~29	Si-CH ₂ -C(=O)
~14	-O-CH ₂ -CH ₃
~ -1	-Si(CH ₃) ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Data for **Ethyl (trimethylsilyl)acetate**

Note: The following data are predicted values based on the chemical structure and typical IR frequencies for similar functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960	Strong	C-H stretch (alkane)
~1740	Strong	C=O stretch (ester)
~1250	Strong	Si-CH ₃ bend (umbrella)
~1160	Strong	C-O stretch (ester)
~840	Strong	Si-C stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and elemental composition. The mass spectrum for **Ethyl (trimethylsilyl)acetate** is available through the NIST WebBook.[\[1\]](#)[\[2\]](#)

Table 4: Key Fragments in the Mass Spectrum of **Ethyl (trimethylsilyl)acetate**

m/z	Relative Intensity	Possible Fragment Assignment
145	Moderate	$[M - CH_3]^+$
117	Moderate	$[M - OC_2H_5]^+$
73	High	$[Si(CH_3)_3]^+$
45	Moderate	$[OC_2H_5]^+$

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation: A solution of **Ethyl (trimethylsilyl)acetate** (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., chloroform-d, $CDCl_3$) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard ($\delta = 0.00$ ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the 1H and ^{13}C NMR spectra.

1H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: Approximately 16 ppm.
- Number of Scans: 16-64 scans, depending on the concentration.
- Relaxation Delay: 1-5 seconds.

^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse experiment.

- Spectral Width: Approximately 220 ppm.
- Number of Scans: 512-2048 scans, due to the lower natural abundance of ^{13}C .
- Relaxation Delay: 2-10 seconds.

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).

IR Spectroscopy

Sample Preparation: A thin film of neat liquid **Ethyl (trimethylsilyl)acetate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Acquisition:

- A background spectrum of the empty sample holder (or solvent) is first recorded.
- The sample spectrum is then recorded.
- The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
- Spectral Range: Typically $4000\text{-}400\text{ cm}^{-1}$.
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.

Mass Spectrometry

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion. For GC-MS, a dilute

solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

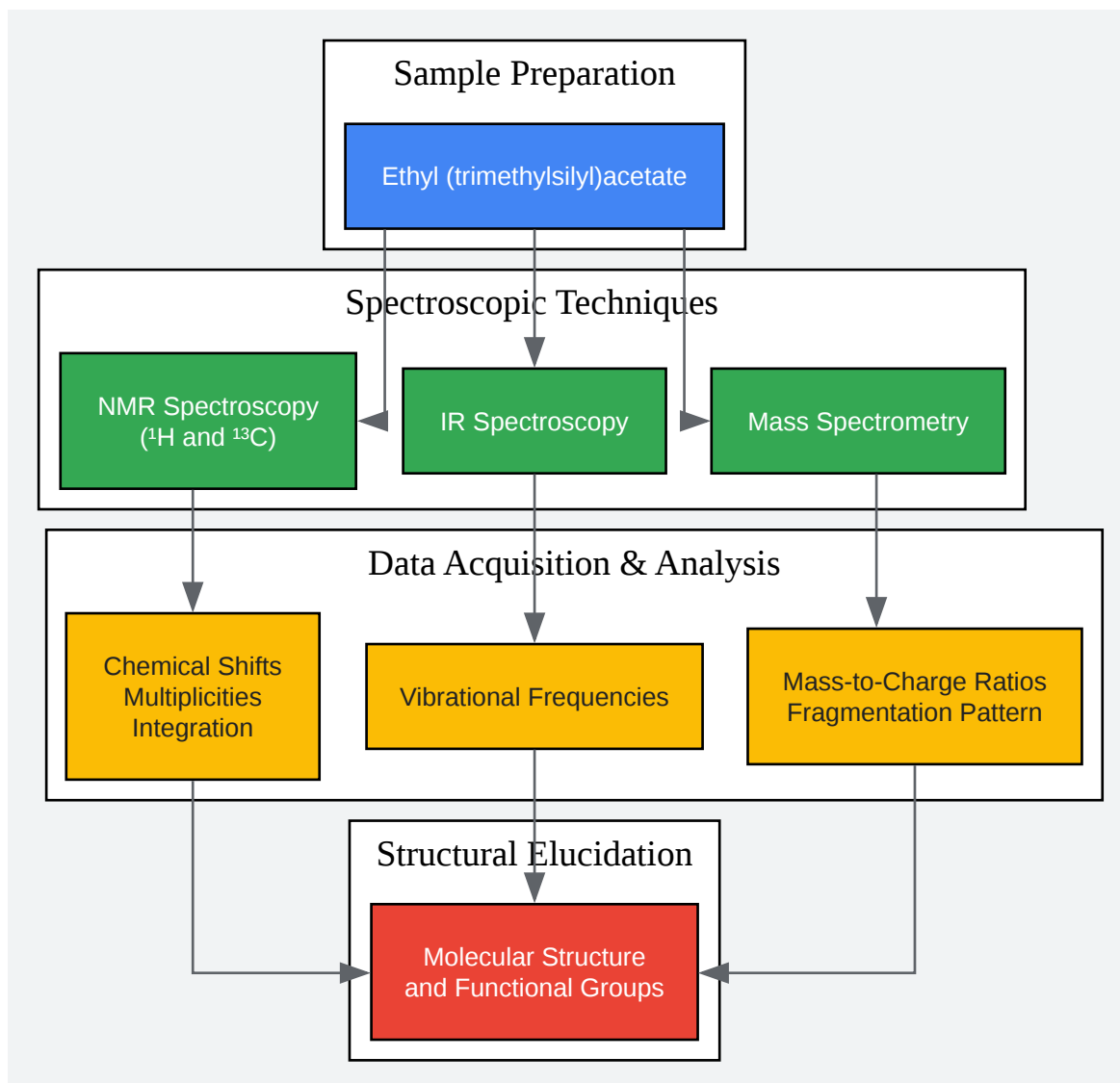
Instrumentation: A mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer, coupled with an ionization source.

Acquisition (Electron Ionization - EI):

- Ionization Energy: Typically 70 eV.
- Mass Range: Scanned from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 200).
- Source Temperature: Maintained at a temperature to ensure volatilization without thermal decomposition (e.g., 200-250 °C).

Visualization of Spectroscopic Data Logic

The following diagram illustrates the logical workflow for the spectroscopic analysis of **Ethyl (trimethylsilyl)acetate**.



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Caption: Workflow for the spectroscopic analysis of **Ethyl (trimethylsilyl)acetate**.

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References

- 1. Ethyl (trimethylsilyl)acetate [webbook.nist.gov]

- 2. Ethyl (trimethylsilyl)acetate [webbook.nist.gov]
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